2,6-Dimethylbenzyl acetate

Description

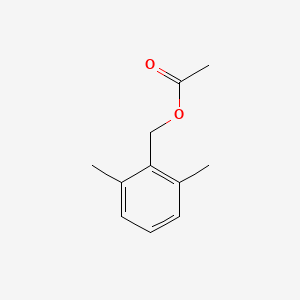

2,6-Dimethylbenzyl acetate is an aromatic ester characterized by a benzyl backbone substituted with methyl groups at the 2- and 6-positions and an acetyloxy functional group at the para position. This compound is structurally related to benzyl acetate derivatives, which are widely used in fragrance, pharmaceutical, and polymer industries due to their stability and tunable reactivity. These precursors highlight the compound’s synthetic versatility, particularly in electrophilic aromatic substitution and esterification reactions.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2,6-dimethylphenyl)methyl acetate |

InChI |

InChI=1S/C11H14O2/c1-8-5-4-6-9(2)11(8)7-13-10(3)12/h4-6H,7H2,1-3H3 |

InChI Key |

XKTWNFZJKUAISI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)COC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dibromobenzyl Acetate

Structural Differences : Replacing methyl groups with bromine atoms at the 2- and 6-positions increases molecular weight (307.97 g/mol vs. ~178 g/mol for dimethylbenzyl acetate) and alters electronic properties. Bromine’s electronegativity enhances electrophilic reactivity, making this compound more reactive in nucleophilic substitutions compared to its methyl-substituted counterpart .

Applications : Primarily used in cross-coupling reactions and polymer modification, whereas 2,6-dimethylbenzyl acetate is more likely employed in fragrances or plasticizers due to its lower toxicity and volatility .

Terpinyl Acetate

Functional Group Comparison: Both compounds are esters, but terpinyl acetate features a bicyclic monoterpene backbone. This structural difference confers higher volatility and a citrus-like aroma to terpinyl acetate, making it a key component in essential oils. In contrast, this compound’s aromatic backbone likely results in a muskier scent profile . Synthetic Pathways: Terpinyl acetate is biosynthesized via fermentation (e.g., in Saccharomyces cerevisiae), whereas dimethylbenzyl derivatives are typically synthesized through Friedel-Crafts alkylation or esterification of pre-functionalized benzyl alcohols .

3,5-Dimethylbenzyl Uracil Derivatives

Pharmacological Relevance: Compounds like AzBBU (6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil) share the dimethylbenzyl motif but exhibit antiviral activity via non-nucleoside reverse transcriptase inhibition. The absence of an ester group in these derivatives reduces metabolic hydrolysis, enhancing their pharmacokinetic stability compared to ester-containing analogs .

Ethyl 2,6-Dimethoxybenzoate

Substituent Effects : The methoxy groups in this compound increase steric hindrance and electron-donating capacity, reducing reactivity in electrophilic substitutions. In contrast, methyl groups in this compound offer moderate steric bulk without significantly altering electron density, enabling broader application in catalytic reactions .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Reactivity Notes |

|---|---|---|---|---|---|

| This compound* | C₁₁H₁₄O₂ | ~178 | Acetate, methyl | Fragrances, polymers | Moderate electrophilic reactivity |

| 2,6-Dibromobenzyl acetate | C₉H₈Br₂O₂ | 307.97 | Acetate, bromine | Cross-coupling, electronics | High electrophilic reactivity |

| Terpinyl acetate | C₁₂H₂₀O₂ | 196.29 | Terpene, acetate | Essential oils, flavors | Enzymatically hydrolyzed |

| AzBBU | C₂₀H₂₀N₆O₂ | 376.41 | Uracil, dimethylbenzyl | Antiviral drugs | Resistant to metabolic hydrolysis |

*Note: Exact molecular weight of this compound inferred from analogs like 2,6-dimethylbenzyl alcohol (136.19 g/mol) and acetate group addition .

Key Research Findings

- Substituent Impact: Methyl groups at the 2- and 6-positions enhance steric protection of the acetate group, reducing hydrolysis rates compared to monosubstituted benzyl acetates .

- Thermal Stability : Derivatives like 2,6-dimethylbenzyl chloride exhibit decomposition temperatures >200°C, suggesting similar stability for the acetate variant in high-temperature polymer applications .

- Biological Activity : While dimethylbenzyl uracils show antiviral efficacy, ester-containing analogs like this compound are less explored in pharmacology, likely due to esterase susceptibility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-dimethylbenzyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of 2,6-dimethylbenzyl alcohol with acetic anhydride under acid catalysis. For example, analogous ester syntheses (e.g., benzyl benzoate) use sulfuric acid as a catalyst in methanol, refluxed for 4 hours, followed by recrystallization . Optimization may involve varying reaction time, temperature, and catalyst concentration. Characterization via NMR (e.g., δ 2.36 ppm for methyl groups adjacent to aromatic rings) and mass spectrometry (HRMS-ESI) ensures product purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Key NMR signals include aromatic protons (δ 7.0–7.5 ppm, split due to dimethyl substitution), acetate methyl (δ ~2.0 ppm), and benzyl methyl groups (δ ~2.3–2.4 ppm). NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- HRMS : Exact mass analysis (e.g., [M + Na]) provides molecular formula validation. For derivatives, isotopic patterns (e.g., deuterated analogs) aid in structural confirmation .

Q. What safety protocols are critical when handling this compound and its precursors?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile intermediates (e.g., 2,6-dimethylbenzyl chloride).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact, as analogs like 2,6-dihydroxybenzoic acid cause irritation .

- Store in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups influence reaction mechanisms in benzyl acetate derivatives?

- Methodological Answer : Steric hindrance from the dimethyl substituents can suppress [2,3]-sigmatropic rearrangements in ammonium ylides, favoring alternative pathways like [1,2]-shifts or radical recombination. For example, N-(2,6-dimethylbenzyl)ammonium ylides undergo dearomatization due to steric repulsion, forming α-(3,4,5-trimethylphenyl) derivatives . Computational modeling (DFT) can quantify steric strain and predict regioselectivity.

Q. What contradictions exist in biological activity data for 2,6-dimethylbenzyl-containing compounds, and how can they be resolved?

- Methodological Answer : Discrepancies in pharmacological studies (e.g., ATPase inhibition potency) may arise from variations in assay conditions (pH, temperature) or impurities. For instance, 8-[(2,6-dimethylbenzyl)amino]-imidazopyridine derivatives show IC = 0.38 μM for H/K ATPase, but batch-specific purity (≥98% by HPLC) is critical for reproducibility . Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. radiometric) minimizes artifacts.

Q. What advanced strategies exist for isotopic labeling of this compound to study metabolic pathways?

- Methodological Answer : Deuterated analogs (e.g., (2-bromoethyl)benzene-d) can be synthesized via H/D exchange using DO and palladium catalysts. Isotopic enrichment (≥99 atom% D) is verified via NMR or mass spectrometry. Labeled esters are used in tracer studies to monitor hydrolysis kinetics or metabolic flux .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced stability or bioactivity?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate lipid bilayer interactions for membrane-targeted derivatives (e.g., cholesteryl acetate analogs) .

- Docking Studies : Predict binding affinities to enzymes like acetylcholinesterase or cytochrome P450 isoforms.

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.